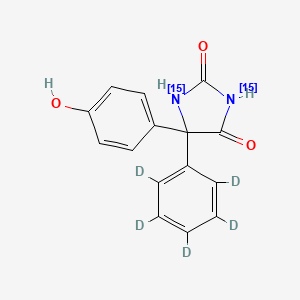![molecular formula C12H9ClN4O3 B1459942 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride CAS No. 1170599-99-1](/img/structure/B1459942.png)
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride
Descripción general
Descripción
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride is a chemical compound with the molecular formula C12H8N4O3•HCl and a molecular weight of 292.68 . This compound is known for its unique chemical structure, which includes an imidazo[1,5-a]pyrazine core substituted with a 4-nitrophenyl group and a hydroxyl group. It is commonly used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrazine derivatives, under specific conditions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to the phenyl ring.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where a hydroxyl group is added to the imidazo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar imidazo core structure and have been studied for their versatile chemical and biological properties.
Pyrrolopyrazine Derivatives:
Uniqueness
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride is unique due to the presence of the 4-nitrophenyl group and the hydroxyl group, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3-(4-nitrophenyl)imidazo[1,5-a]pyrazin-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3.ClH/c17-12-10-7-13-5-6-15(10)11(14-12)8-1-3-9(4-2-8)16(18)19;/h1-7,17H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTYBVZEFNKXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3N2C=CN=C3)O)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)






![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)


